Calpeptin

描述

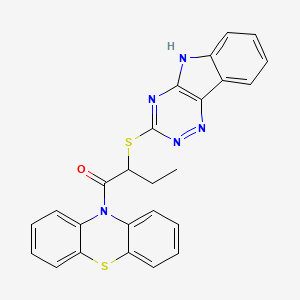

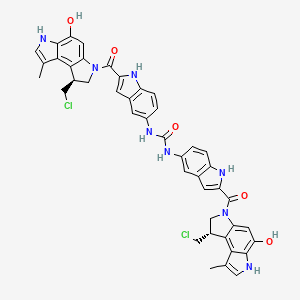

Calpeptin is a potent, cell-permeable calpain inhibitor . Calpain is a Ca2±dependent protease, and Calpeptin has Ki values of 34 and 52 nM for μ- and m-calpains, respectively . It demonstrates neuroprotective effects, suggesting its ability to cross the blood-brain barrier .

Synthesis Analysis

In colorectal cancer cell lines, calpeptin treatment (100 µM for 30 min) significantly inhibited more than 50% of calpain activity . Autolysis of calpain-1 (i.e., activation) could be significantly suppressed by calpeptin (50 µM for 30 min) in MCF-7 .

Chemical Reactions Analysis

Calpeptin has been shown to inhibit the effect of Calpain, which leads to a decline of cell viability, enhances the efficacy of temozolomide, and restrains cell invasion . In vitro, human fibroblasts exposed to calpeptin showed reduced collagen synthesis, impaired TGFβ-induced differentiation into αSMA-expressing myofibroblasts, and were less efficient in a collagen gel contraction assay .

Physical And Chemical Properties Analysis

Calpeptin is a potent, cell-permeable calpain inhibitor . The molecular weight of Calpeptin is 362.47 .

科学研究应用

Specific Scientific Field

This application falls under the field of Virology .

Summary of the Application

Calpeptin has been identified as a drug candidate against SARS-CoV-2 infections . It was initially reported to target the viral main protease (Mpro), but its moderate activity in Mpro inhibition assays hints at a second target .

Methods of Application

Calpeptin, S-Calpeptin, and GC-376 were tested in protease inhibition assays of human cathepsins and SARS-CoV-2 Mpro .

Results or Outcomes

Calpeptin is an extremely potent cysteine cathepsin inhibitor, a finding additionally supported by X-ray crystallography . Cell infection assays proved Calpeptin’s efficacy against SARS-CoV-2 . Treatment of SARS-CoV-2-infected Golden Syrian hamsters with sulfonated Calpeptin at a dose of 1mg/kg body weight reduces the viral load in the trachea .

Application in Neurology

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

Calpeptin has been found to improve Alzheimer’s Disease–Like Cognitive Impairments and Pathologies in a Diabetes Mellitus Rat Model .

Methods of Application

In the initial stages, DM model rats showed cognitive impairment, as well as a loss of neurons, decreased pericyte marker (PDGFR-β and α-SMA), and calpain-2 expression and amyloid-β (Aβ) deposition in the hippocampal tissues . Some DM model rats were administered calpeptin, an inhibitor of calpain .

Results or Outcomes

Calpeptin treatment significantly suppressed calpain-1 and calpain-2 expression in the hippocampal tissues and effectively improved the cognitive impairments of DM model rats . Neuronal loss, Aβ accumulation, pericyte loss, inflammation, and oxidative stress injury in the hippocampal tissues of DM model rats were also partly rescued by calpeptin administration .

Application in COVID-19 Treatment

Specific Scientific Field

This application falls under the field of Virology and Pharmacology .

Summary of the Application

Calpeptin has been identified as a potential drug to treat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . It has been reported to inhibit the entry of the virus into cells .

Methods of Application

Calpeptin has been found to inhibit extracellular vesicle (EV) biogenesis . Due to similarities between viral and EV release mechanisms, calpeptin has also been shown to inhibit viral egress .

Results or Outcomes

The use of calpeptin could potentially treat long COVID by inhibiting the overproduction of neutrophil extracellular traps potentially damaging lung cells and promoting clotting, together with limiting associated chronic inflammation, tissue damage and pulmonary fibrosis .

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Calpeptin is a widely used calpain inhibitor in cancer research . It has been found to significantly inhibit calpain activity in colorectal cancer cell lines .

Methods of Application

In colorectal cancer cell lines, calpeptin (30 min 100 µM treatment) significantly caused more than 50% inhibition of calpain activity . Autolysis of calpain-1 (i.e. activation) could be significantly suppressed by calpeptin (50 µM for 30 min) in MCF-7 .

Results or Outcomes

The application of calpeptin in cancer research has shown promising results in inhibiting calpain activity, which is often associated with cancer progression .

Application in COVID-19 Treatment

Specific Scientific Field

This application falls under the field of Virology and Pharmacology .

Summary of the Application

Calpeptin has been identified as a potential drug to treat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . It has been reported to inhibit the entry of the virus into cells .

Methods of Application

Calpeptin has been found to inhibit extracellular vesicle (EV) biogenesis . Due to similarities between viral and EV release mechanisms, calpeptin has also been shown to inhibit viral egress .

Results or Outcomes

The use of calpeptin could potentially treat long COVID by inhibiting the overproduction of neutrophil extracellular traps potentially damaging lung cells and promoting clotting, together with limiting associated chronic inflammation, tissue damage and pulmonary fibrosis .

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Calpeptin is a widely used calpain inhibitor in cancer research . It has been found to significantly inhibit calpain activity in colorectal cancer cell lines .

Methods of Application

In colorectal cancer cell lines, calpeptin (30 min 100 µM treatment) significantly caused more than 50% inhibition of calpain activity . Autolysis of calpain-1 (i.e. activation) could be significantly suppressed by calpeptin (50 µM for 30 min) in MCF-7 .

Results or Outcomes

The application of calpeptin in cancer research has shown promising results in inhibiting calpain activity, which is often associated with cancer progression .

安全和危害

未来方向

Calpeptin has been identified as a potential drug to treat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . It has been suggested that Calpeptin could be used for treating long COVID by inhibiting the overproduction of neutrophil extracellular traps potentially damaging lung cells and promoting clotting, together with limiting associated chronic inflammation, tissue damage, and pulmonary fibrosis .

属性

IUPAC Name |

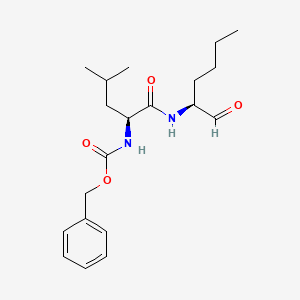

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUOGKHUUUWAF-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922464 | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calpeptin | |

CAS RN |

117591-20-5 | |

| Record name | Calpeptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calpeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALPEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

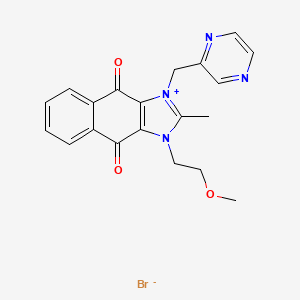

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)